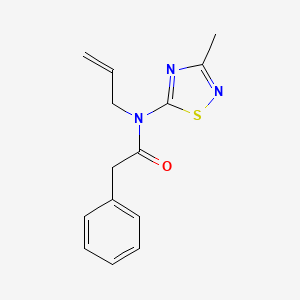

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide

Description

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide (CAS: 62347-34-6, molecular formula: C₁₄H₁₅N₃OS) is a small-molecule acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a methyl group at the 3-position. The compound’s structure includes a phenyl group on the acetamide backbone and a propenyl (allyl) moiety as the N-substituent .

Properties

IUPAC Name |

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-3-9-17(14-15-11(2)16-19-14)13(18)10-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQWQFQUQDSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N(CC=C)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606636 | |

| Record name | N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62347-34-6 | |

| Record name | N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl halide reacts with the thiadiazole ring in the presence of a suitable catalyst.

Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using prop-2-en-1-yl halides and a base.

Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This suggests that the compound could be further explored for use in targeted cancer therapies.

Insecticidal Activity

In agricultural research, this compound has been evaluated for its insecticidal properties. It has shown effectiveness against common agricultural pests, indicating potential use as a biopesticide. The mode of action appears to involve neurotoxic effects on insects, leading to paralysis and death.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In a research article from Cancer Letters, the compound was tested on various human cancer cell lines, including breast and prostate cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 3: Agricultural Applications

An agricultural study assessed the insecticidal properties of the compound on Aphis gossypii (cotton aphid). The results showed a significant reduction in aphid populations at concentrations as low as 100 ppm, suggesting its viability as a natural pesticide alternative.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and its substituents could interact with biological macromolecules, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Key Observations:

Heterocycle Variations: The 1,2,4-thiadiazole in the target compound differs from the 1,2,4-oxadiazole in 16e (), where sulfur is replaced by oxygen. Compared to the 1,3,4-thiadiazole in MSH (), the 1,2,4-thiadiazole isomer in the target compound may exhibit distinct metabolic stability due to ring strain and substituent positioning .

Substituent Effects :

- The phenyl group in the target compound contrasts with the 3,4-dichlorophenyl in 16e , which enhances lipophilicity and may improve membrane penetration in antimicrobial contexts .

- The propenyl group (allyl) in the target compound differs from the propargyl group in 6c (). Propargyl’s alkyne moiety offers orthogonal reactivity (e.g., click chemistry applications) but may reduce metabolic stability compared to propenyl’s alkene .

In contrast, 6c () is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach enabling regioselective triazole formation .

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Selected Acetamide Derivatives

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670–1680 cm⁻¹, consistent with acetamide derivatives like 6b (1682 cm⁻¹) .

- NMR Trends : Propenyl substituents would likely show characteristic alkene protons (δ ~5–6 ppm, split into multiplets) and allylic carbons (δ ~115–125 ppm), distinct from propargyl signals in 6c .

Biological Activity

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

The compound has the following key chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 62347-34-6 |

| Molecular Formula | C₁₄H₁₅N₃OS |

| Molecular Weight | 273.35 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylthiadiazole derivatives with phenyl and propenyl acetamide moieties. Variations in synthesis methods can affect the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer).

A notable study utilized the MTT assay to evaluate metabolic activity in these cell lines. The results indicated that certain thiadiazole derivatives induced apoptosis through caspase activation pathways, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole compounds have also been documented. In a comparative study, compounds with similar structures demonstrated inhibition of edema in animal models. For example, at specific doses (1/10 and 1/5 DL50), these compounds exhibited significant reductions in inflammation comparable to standard anti-inflammatory agents like indomethacin .

Case Studies

Several case studies have investigated the biological activity of related thiadiazole compounds:

- Study on Anticancer Activity :

-

Anti-inflammatory Effects :

- Objective : To assess the anti-inflammatory potential of thiadiazole derivatives.

- Method : Induction of edema in animal models followed by treatment with various doses of the compound.

- Findings : The tested compounds showed a percentage inhibition of edema comparable to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cycloaddition or nucleophilic substitution. For example, copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes is a widely used strategy to form triazole or thiadiazole rings (as seen in analogous compounds) . Key steps include:

- Catalyst Selection : Copper diacetate (10 mol%) in a tert-BuOH/H₂O solvent system for regioselectivity .

- Purification : Recrystallization with ethanol to improve purity .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track reaction progress .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Standard techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.6 ppm), carbonyl groups (δ ~165 ppm), and triazole/thiadiazole signals (e.g., δ 8.36 ppm for triazole-H) .

- IR : Stretching frequencies for C=O (~1670 cm⁻¹), N–H (~3260 cm⁻¹), and C–N (~1300 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ observed at 404.1348 vs. calculated 404.1359) .

Q. What are the typical biological assays used to evaluate this compound’s activity?

- Methodological Answer : While direct data on this compound is limited, structurally similar analogs are tested via:

- Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ determination) .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final synthetic step?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- Temperature Control : Reflux at 150°C in pyridine with zeolite catalysts to accelerate cyclization .

- Catalyst Screening : Test alternatives to Cu(OAc)₂, such as Ru or Pd complexes, to reduce side reactions .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism in thiadiazole rings, which can cause peak splitting (e.g., enol-keto tautomerism) .

- Impurity Analysis : Use preparative HPLC to isolate minor byproducts and assign their structures via 2D NMR (COSY, HSQC) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- Methodological Answer :

- Scaffold Modification : Replace the phenyl group with electron-withdrawing substituents (e.g., nitro or fluoro) to modulate electronic effects .

- Side Chain Engineering : Introduce propargyl or allyl groups (e.g., prop-2-en-1-yl) to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to improve metabolic stability .

Q. How can discrepancies in biological activity data across studies be addressed?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Metabolic Profiling : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify active metabolites that may contribute to observed effects .

- Target Engagement Studies : Employ thermal shift assays (TSA) or CETSA to confirm direct target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.